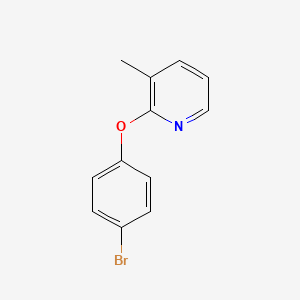

2-(4-Bromophenoxy)-3-methylpyridine

Beschreibung

2-(4-Bromophenoxy)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and a 4-bromophenoxy group at position 2.

Eigenschaften

Molekularformel |

C12H10BrNO |

|---|---|

Molekulargewicht |

264.12 g/mol |

IUPAC-Name |

2-(4-bromophenoxy)-3-methylpyridine |

InChI |

InChI=1S/C12H10BrNO/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,1H3 |

InChI-Schlüssel |

GPAGNBXQTBPXPM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=CC=C1)OC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromophenol and 3-methylpyridine.

Formation of the Phenoxy Intermediate: 4-Bromophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

Nucleophilic Substitution: The phenoxide ion is then reacted with 3-methylpyridine under nucleophilic substitution conditions, often in the presence of a catalyst such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Bromophenoxy)-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding 2-phenoxy-3-methylpyridine.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: 2-Phenoxy-3-methylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenoxy)-3-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism by which 2-(4-Bromophenoxy)-3-methylpyridine exerts its effects depends on its specific application:

Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Materials Science: The compound’s electronic properties are influenced by its molecular structure, affecting its performance in devices like LEDs and organic semiconductors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(4-Bromophenoxy)-3-methylpyridine:

Key Observations:

- Steric and Electronic Effects: The bromophenoxy group in the target compound introduces greater steric hindrance and electron-withdrawing effects compared to simpler brominated pyridines like 2-Bromo-3-methylpyridine . This reduces nucleophilic substitution reactivity but may enhance π-π stacking interactions in biological systems.

- Melting Points : Substituted pyridines with aromatic or bulky groups (e.g., compounds in ) exhibit higher melting points (268–287°C) than simpler analogues like 3-methylpyridine (liquid at room temperature) .

Biologische Aktivität

2-(4-Bromophenoxy)-3-methylpyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The chemical structure of 2-(4-Bromophenoxy)-3-methylpyridine features a bromophenyl group attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves reactions that yield high-purity compounds suitable for biological testing .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-(4-Bromophenoxy)-3-methylpyridine. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Case Study: Antibacterial Efficacy

In a comparative study, several derivatives of pyridine were tested against multidrug-resistant strains of Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of different compounds:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 2-(4-Bromophenoxy)-3-methylpyridine | 12.5 | 25 |

| Compound A | 50 | 100 |

| Compound B | 25 | 50 |

The data indicates that 2-(4-Bromophenoxy)-3-methylpyridine exhibits notable antibacterial activity, particularly against resistant strains .

The mechanism by which 2-(4-Bromophenoxy)-3-methylpyridine exerts its biological effects may involve the following pathways:

- Enzyme Inhibition : The compound has been identified as a competitive inhibitor of alkaline phosphatase, with an IC50 value indicating potent inhibitory activity. This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role .

- Protein-Ligand Interactions : Molecular docking studies indicate that this compound forms significant interactions with target proteins, which could enhance its efficacy as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 2-(4-bromophenoxy)-3-methylpyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of 2-(4-bromophenoxy)-3-methylpyridine can be adapted from methods for analogous bromophenyl-pyridine derivatives. For example, coupling reactions involving halogenated phenols and methyl-substituted pyridines are common. Evidence from the condensation of 6-methoxy-1-tetralone with bromophenoxyethyl-pyrrolidine (using CeCl₃ and butyllithium in THF) suggests that Lewis acids like CeCl₃ enhance electrophilic substitution efficiency . Optimizing solvent polarity (e.g., THF or DMF) and reaction time (12–24 hours) can improve yields, as seen in similar Claisen–Schmidt condensations (70% yield reported for bromophenyl ketones) . Key parameters include stoichiometric control of the bromophenoxy precursor and inert atmosphere conditions to prevent dehalogenation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2-(4-bromophenoxy)-3-methylpyridine?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, the bromophenoxy group’s aromatic protons typically appear as doublets in the δ 7.2–7.8 ppm range, while methylpyridine protons resonate near δ 2.5 ppm (split due to coupling with adjacent substituents) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-Ray Crystallography: Programs like SHELXL and SHELXT automate structure refinement from single-crystal data. For example, bond angles in pyridine derivatives are often refined to < 0.004 Å precision .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental data (e.g., bond lengths, angles) be resolved for 2-(4-bromophenoxy)-3-methylpyridine?

Methodological Answer: Discrepancies often arise from torsional strain or crystal-packing effects. For example:

- Bond Length Variations: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Adjust basis sets to account for bromine’s relativistic effects, which may shorten C-Br bonds computationally .

- Crystallographic Artifacts: Use disorder modeling in SHELXL to address overlapping electron densities in the bromophenoxy moiety . Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies are effective for studying the reactivity of 2-(4-bromophenoxy)-3-methylpyridine in cross-coupling reactions?

Methodological Answer:

- Buchwald–Hartwig Amination: Replace bromine with amines using Pd(OAc)₂/XPhos catalysts. Monitor reaction progress via TLC (Rf shifts) and optimize ligand-to-metal ratios to suppress homocoupling .

- Suzuki–Miyaura Coupling: Use arylboronic acids and Pd(PPh₃)₄ in degassed toluene/water (3:1). Note that steric hindrance from the 3-methyl group may require elevated temperatures (80–100°C) .

- Kinetic Analysis: Employ in situ IR or GC-MS to track intermediate formation. For example, bromine displacement rates correlate with electron-withdrawing effects of the pyridine ring .

Q. How can computational docking studies predict the biological activity of 2-(4-bromophenoxy)-3-methylpyridine derivatives?

Methodological Answer:

- Target Identification: Use molecular docking (AutoDock Vina) against enzymes like kinases or cytochrome P450, leveraging the compound’s planar aromatic system for π-π stacking in hydrophobic pockets .

- ADMET Profiling: Predict pharmacokinetics with SwissADME. The bromine atom may enhance lipophilicity (logP ~3.5), requiring solubility enhancers (e.g., PEG-400) for in vitro assays .

- Validation: Compare docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent NMR data for 2-(4-bromophenoxy)-3-methylpyridine across different solvents?

Methodological Answer:

- Solvent Effects: Deuterated DMSO may induce peak broadening due to hydrogen bonding with the pyridine nitrogen. Compare with CDCl₃ spectra, where sharper peaks are observed .

- Dynamic Exchange: Use variable-temperature NMR to detect conformational changes. For example, restricted rotation of the bromophenoxy group at low temperatures (< −40°C) splits singlets into doublets .

Q. Why might X-ray crystallography fail to resolve the 3-methylpyridine moiety, and how can this be mitigated?

Methodological Answer:

- Disorder Issues: The methyl group’s low electron density can cause poor resolution. Collect high-resolution data (θ > 25°) and apply restraints to methyl torsion angles during SHELXL refinement .

- Twinned Crystals: Test for twinning using PLATON’s TWINABS. If detected, reprocess data with HKL-3000 to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.